![molecular formula C18H18N2OS B2723422 N-(benzo[d]thiazol-6-yl)-4-(tert-butyl)benzamide CAS No. 923069-83-4](/img/structure/B2723422.png)

N-(benzo[d]thiazol-6-yl)-4-(tert-butyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

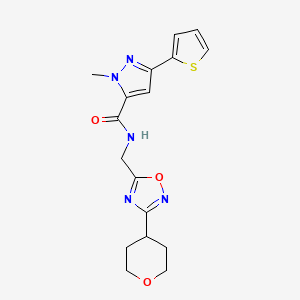

“N-(benzo[d]thiazol-6-yl)-4-(tert-butyl)benzamide” is a complex organic compound. It contains a benzothiazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), and a tert-butyl group, which is a branched alkyl group .

Synthesis Analysis

The synthesis of such a compound would likely involve the coupling of a benzothiazole derivative with a tert-butyl benzamide derivative. The exact method would depend on the specific substituents on these starting materials .Molecular Structure Analysis

The benzothiazole ring system in this compound is aromatic and would contribute to the compound’s stability. The tert-butyl group is a bulky group that could influence the compound’s reactivity and physical properties .Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the amide group could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the benzothiazole and amide groups could enhance its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen

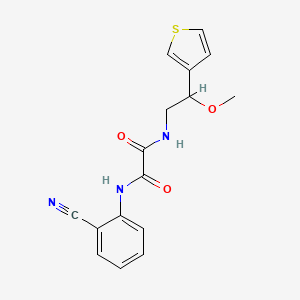

Sensing Mechanisms and Photophysical Properties

- Excited State Intramolecular Proton Transfer (ESIPT) Sensing : A study detailed the mechanism behind the aqueous fluoride chemosensor involving a derivative of N-(benzo[d]thiazol-6-yl)-4-(tert-butyl)benzamide. This research revealed that the ESIPT of the desilylation reaction product is crucial for the fluorescent sensing mechanism, showcasing low barrier processes and exothermic nature of ESIPT, supported by DFT/TDDFT methods (Chen, Zhou, Zhao, & Chu, 2014).

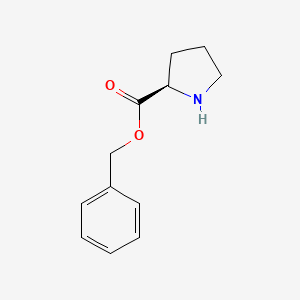

Synthetic Applications

- Electrochemical C–H Thiolation : Another study introduced a metal- and reagent-free method for synthesizing benzothiazoles and thiazolopyridines through TEMPO-catalyzed electrolytic C–H thiolation from N-(hetero)arylthioamides. This process highlights the versatility of thiazole derivatives in synthesizing complex organic materials, offering a sustainable and efficient pathway (Qian, Li, Song, & Xu, 2017).

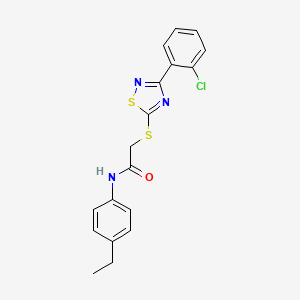

Antimicrobial and Antifungal Agents

- Synthesis of Antimicrobial Agents : Research into the synthesis of 2-phenylamino-thiazole derivatives, including those related to this compound, demonstrated significant antimicrobial activity. These compounds were more potent than reference drugs against both Gram-positive and Gram-negative bacterial strains, as well as Candida strains, showcasing their potential in pharmaceutical applications (Bikobo, Vodnar, Stana, Tiperciuc, Nastasă, Douchet, & Oniga, 2017).

Corrosion Inhibition

- Corrosion Inhibitors : Benzothiazole derivatives have been studied for their corrosion inhibiting effect on steel in acidic solutions. These inhibitors show potential for industrial applications, particularly in protecting metal surfaces from corrosive environments (Hu, Yan-bin, Ma, Zhu, Jun, Chao, & Cao, 2016).

Wirkmechanismus

Target of Action

Similar compounds have been found to exhibit antibacterial properties , suggesting that the compound may target bacterial cells.

Mode of Action

It is known that similar compounds interact with their targets, leading to changes in the target’s function .

Biochemical Pathways

Similar compounds have been found to exhibit antibacterial properties , suggesting that the compound may affect bacterial metabolic pathways.

Pharmacokinetics

A favorable pharmacokinetic profile was reported for similar compounds .

Result of Action

Similar compounds have been found to exhibit antibacterial properties , suggesting that the compound may have bactericidal activity.

Action Environment

Similar compounds have been synthesized under relatively milder reaction conditions , suggesting that the compound may be stable under a variety of environmental conditions.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(1,3-benzothiazol-6-yl)-4-tert-butylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2OS/c1-18(2,3)13-6-4-12(5-7-13)17(21)20-14-8-9-15-16(10-14)22-11-19-15/h4-11H,1-3H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INOVRIIZVIBXDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(3-chlorophenyl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2723344.png)

![3-(4-fluorophenyl)-9-(3-isopropoxypropyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2723347.png)

![2-(6-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2723353.png)

![Benzo[d]thiazol-2-yl(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2723362.png)